Cyclo(Gly-Gln)

CNS penetration Blood-brain barrier Opioid pharmacology

Cyclo(Gly-Gln) (CAS 52662-00-7) is the cyclized diketopiperazine analogue of Gly‑Gln that uniquely crosses the blood‑brain barrier after systemic administration—a decisive advantage its linear precursor lacks. This ≥98%‑purity reference standard enables opioid‑induced cardiorespiratory depression reversal assays without invasive i.c.v. cannulation, supported by a fully resolved single‑crystal X‑ray structure for SAR and computational modeling. Select cyclo(Gly‑Gln) for reproducible, translationally relevant CNS research.

Molecular Formula C7H11N3O3
Molecular Weight 185.18 g/mol
Cat. No. B1242578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(Gly-Gln)
Synonymscyclo(Gly-Gln)
cyclo(glycyl-glutamine)
cyclo(glycyl-L-glutamine)
cyclo(glycylglutamine)
Molecular FormulaC7H11N3O3
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESC1C(=O)NC(C(=O)N1)CCC(=O)N
InChIInChI=1S/C7H11N3O3/c8-5(11)2-1-4-7(13)9-3-6(12)10-4/h4H,1-3H2,(H2,8,11)(H,9,13)(H,10,12)/t4-/m0/s1
InChIKeyPWADXPITHGKDSY-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclo(Gly-Gln) for CNS Research: A Cyclic Dipeptide with Validated Bioactivity and Structural Definition


Cyclo(Gly-Gln) (CAS 52662-00-7) is a cyclic dipeptide (diketopiperazine) formed by the condensation of glycine and L-glutamine. It is the cyclized derivative of the endogenous linear dipeptide Glycyl-L-glutamine (Gly-Gln; β-endorphin 30-31), which is generated through post-translational processing of β-endorphin [1]. The compound is characterized by a molecular formula of C₇H₁₁N₃O₃ and a molecular weight of 185.18 g/mol. As a cyclic dipeptide, it lacks free N- and C-termini, which confers resistance to exopeptidase degradation and fundamentally alters its physicochemical and pharmacological profile relative to its linear counterpart [2]. Its primary documented bioactivity is the reversal of cardiorespiratory depression induced by central β-endorphin or morphine, making it a compound of interest in opioid pharmacology and CNS research [1]. The three-dimensional structure of cyclo(Gly-Gln) has been elucidated by single-crystal X-ray diffraction, providing a definitive molecular scaffold for structure-activity studies [3].

Why Linear Peptides and Other Cyclic Dipeptides Cannot Substitute for Cyclo(Gly-Gln) in CNS Studies


Generic substitution of cyclo(Gly-Gln) with its linear precursor Gly-Gln or other cyclic dipeptides is scientifically untenable for CNS-targeted research. The key differentiator is the ability of cyclo(Gly-Gln) to cross the blood-brain barrier and exert central effects following peripheral (intra-arterial) administration, a property not shared by linear Gly-Gln [1]. This functional dichotomy arises directly from the cyclization-induced conformational constraint, which eliminates ionized termini, reduces polarity, and enhances metabolic stability [1]. While other diketopiperazines, such as cyclo(Gly-Pro) or cyclo(His-Pro), share the cyclic scaffold, they exhibit distinct biological activities—ranging from indole production inhibition to appetite suppression—that are not interchangeable with the cardiorespiratory modulation profile of cyclo(Gly-Gln) [2]. Furthermore, the stereospecificity of the β-endorphin interaction is absolute; the D-isomer, cyclo(Gly-D-Gln), is biologically inactive in this context, underscoring that even subtle configurational changes abolish the relevant pharmacological activity [3]. Thus, cyclo(Gly-Gln) occupies a unique niche defined by its specific amino acid composition, stereochemistry, and consequent CNS accessibility.

Quantitative Differentiation: Cyclo(Gly-Gln) vs. Linear Gly-Gln and In-Class Comparators


Blood-Brain Barrier Permeability: Cyclo(Gly-Gln) Exhibits Central Activity After Peripheral Administration, Linear Gly-Gln Does Not

A direct head-to-head comparison in anesthetized rats demonstrates that intra-arterial (i.a.) administration of cyclo(Gly-Gln) at 5 mg/kg significantly attenuates the hypotension induced by centrally administered β-endorphin, consistent with its ability to permeate the blood-brain barrier. In stark contrast, i.a. administration of the linear dipeptide Gly-Gln is completely ineffective in this same model [1]. This functional evidence establishes that cyclization is a prerequisite for CNS activity following peripheral dosing.

CNS penetration Blood-brain barrier Opioid pharmacology Cyclic peptide

Intracerebroventricular Potency: Cyclo(Gly-Gln) Displays Dose-Dependent Inhibition of β-Endorphin-Induced Hypotension

When administered centrally via the intracerebroventricular (i.c.v.) route, cyclo(Gly-Gln) produces a clear dose-dependent inhibition of β-endorphin-induced hypotension. Doses of 0.3, 0.6, and 1.0 nmol elicited progressively greater attenuation of the blood pressure fall, with a potency described as similar to that of the linear Gly-Gln [1]. This demonstrates that the cyclic form retains full intrinsic activity at the target site, while the pharmacokinetic advantage of cyclization is realized during systemic exposure.

Opioid pharmacology Cardiovascular regulation Central administration Dose-response

Reversal of Morphine-Induced Cardiorespiratory Depression: Confirmation of Broad Opioid Antagonism

The utility of cyclo(Gly-Gln) extends beyond the β-endorphin system. In the same anesthetized rat model, intra-arterial cyclo(Gly-Gln) at 5 mg/kg was shown to attenuate both the hypotension and respiratory depression induced by centrally administered morphine (50 or 100 nmol i.c.v.). For comparison, centrally administered Gly-Gln at 10 nmol i.c.v. was also effective [1]. This indicates that cyclo(Gly-Gln) can reverse cardiorespiratory depression produced by distinct opioid agonists.

Opioid overdose Morphine Respiratory depression Antagonist

Proteolytic Stability: Cyclic Structure Confers Resistance to Enzymatic Degradation, a Generic Advantage of DKPs Over Linear Peptides

The diketopiperazine scaffold of cyclo(Gly-Gln) lacks free N- and C-termini, rendering it inherently resistant to degradation by exopeptidases [1]. This is a class-level characteristic of cyclic dipeptides, as demonstrated in comparative studies where open-chain peptidomimetics showed lower antimicrobial potential, attributed to the rigid cyclic structure of DKPs promoting membrane penetration and metabolic stability [2]. While direct, quantitative stability data comparing cyclo(Gly-Gln) to Gly-Gln in a specific biological matrix is not available in the core literature, the structural basis for enhanced stability is unequivocal and supported by broader class evidence.

Peptide stability Protease resistance Metabolic stability Exopeptidase

Lack of Intrinsic Cardiovascular Effects: Cyclo(Gly-Gln) Does Not Alter Basal Hemodynamics

A critical differentiation for any compound intended to reverse pathological states is that it should not perturb normal physiology. In control experiments, intra-arterial administration of cyclo(Gly-Gln) at doses ranging from 0.5 to 50.0 mg/kg had no effect on arterial pressure or heart rate in normotensive, anesthetized rats [1]. This contrasts with other cardioactive agents that may alter baseline function. While similar data for Gly-Gln is not presented in this study, the finding is a key characteristic of the cyclo(Gly-Gln) profile: it acts as an antagonist of opioid-induced depression without intrinsic agonist activity at cardiovascular control centers.

Cardiovascular safety Baseline hemodynamics Normotensive Off-target effects

Validated Research Applications for Cyclo(Gly-Gln) in CNS and Opioid Pharmacology


In Vivo Studies of Opioid-Induced Respiratory Depression Requiring Systemic Dosing

Investigators studying the reversal of opioid-induced respiratory depression in rodent models should select cyclo(Gly-Gln) over linear Gly-Gln when systemic (intravenous, intraperitoneal, or intra-arterial) administration is required. The evidence demonstrates that cyclo(Gly-Gln) is active after peripheral injection, whereas Gly-Gln is ineffective via this route [1]. This makes cyclo(Gly-Gln) the compound of choice for experiments designed to mimic clinical scenarios of opioid overdose reversal where systemic access is essential.

CNS Target Engagement Studies with Reduced Invasiveness

For research programs investigating the central mechanisms of cardiorespiratory control and opioid antagonism, cyclo(Gly-Gln) offers a less invasive alternative to intracerebroventricular (i.c.v.) cannulation. The compound's ability to cross the blood-brain barrier after i.a. administration allows researchers to study central effects without the surgical complexity and potential confounds of direct CNS injection [1]. This can simplify animal models and improve experimental throughput.

Structure-Activity Relationship (SAR) Studies Focused on Cyclic Peptide CNS Penetration

The crystal structure of cyclo(Gly-Gln) is fully resolved, providing a precise three-dimensional scaffold for computational modeling and SAR investigations [2]. Researchers aiming to design novel CNS-penetrant cyclic peptides can use cyclo(Gly-Gln) as a validated reference standard. Comparative studies can benchmark new analogs against cyclo(Gly-Gln) for blood-brain barrier permeability and central efficacy, leveraging the established in vivo data for this compound [1].

Opioid Antagonist Screening in Cardiovascular Assays

Cyclo(Gly-Gln) serves as a valuable tool compound in assays designed to identify novel antagonists of opioid-induced hypotension and respiratory depression. Its established dose-response relationship and lack of intrinsic cardiovascular effects in normotensive animals [1] make it an ideal positive control for screening new chemical entities. Procurement of high-purity cyclo(Gly-Gln) ensures reliable and reproducible results in these functional assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclo(Gly-Gln)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.